molecular formula C12H11NO2 B3105797 1-allyl-1H-indole-2-carboxylic acid CAS No. 155193-48-9

1-allyl-1H-indole-2-carboxylic acid

Cat. No.: B3105797
CAS No.: 155193-48-9
M. Wt: 201.22 g/mol
InChI Key: MTSNBWAZEVRORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

1-Allyl-1H-indole-2-carboxylic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with integrase, an enzyme crucial for the replication of HIV-1 . The indole nucleus of this compound chelates with two Mg²⁺ ions within the active site of integrase, inhibiting the strand transfer process . This interaction highlights the potential of this compound as a scaffold for developing integrase inhibitors.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to exhibit cytotoxicity against human cell lines, including leukemic cells (K562), normal cells (HEK293), lung cells (HCT-116), and breast cells (MDAMB231) . The compound’s ability to inhibit integrase also suggests its potential impact on viral replication and cellular immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s indole nucleus chelates with Mg²⁺ ions within the active site of integrase, inhibiting the enzyme’s strand transfer activity . This inhibition disrupts the viral replication process, making this compound a promising candidate for antiviral drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, exhibit varying degrees of stability under different conditions . Long-term exposure to the compound may lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased cytotoxicity and adverse effects . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic benefits while minimizing its toxic effects. Studies on indole derivatives have shown that dosage thresholds play a critical role in their efficacy and safety profiles .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s metabolism may involve its conversion into different derivatives, which can further interact with cellular biomolecules . Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function . Studies on indole derivatives have shown that their transport and distribution are critical factors determining their biological effects and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-allyl-1H-indole-2-carboxylic acid can be synthesized through the alkylation of ethyl indol-2-carboxylate with allyl bromide in the presence of aqueous potassium hydroxide (KOH) and acetone. The reaction is typically carried out at room temperature for two hours, yielding ethyl 1-allyl-1H-indole-2-carboxylate .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-allyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-allyl-1H-indole-2-carboxylic acid has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-allyl-1H-indole-2-carboxylic acid is unique due to its allyl group, which can influence its reactivity and biological activity. The presence of the allyl group can enhance its ability to undergo specific chemical reactions and interact with biological targets .

Properties

IUPAC Name

1-prop-2-enylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11(13)12(14)15/h2-6,8H,1,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSNBWAZEVRORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-allyl-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-allyl-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-allyl-1H-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-allyl-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-allyl-1H-indole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-allyl-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.